molecular formula C11H19Cl2N3O2 B13499300 ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride

ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride

Cat. No.: B13499300
M. Wt: 296.19 g/mol
InChI Key: HCIMSWMIZMHOCH-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocyclic derivative featuring an imidazo[1,5-a]pyridine core substituted with an ethyl carboxylate group at position 3 and an aminomethyl group at position 1. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. It is cataloged by Enamine Ltd.

Properties

Molecular Formula

C11H19Cl2N3O2

Molecular Weight

296.19 g/mol

IUPAC Name

ethyl 1-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C11H17N3O2.2ClH/c1-2-16-11(15)10-13-8(7-12)9-5-3-4-6-14(9)10;;/h2-7,12H2,1H3;2*1H

InChI Key

HCIMSWMIZMHOCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C2N1CCCC2)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-(Aminomethyl)pyridine Derivatives

A common synthetic strategy is the cyclocondensation of 2-(aminomethyl)pyridine or related aminomethyl heterocycles with electrophilic reagents to form the imidazo[1,5-a]pyridine core. One approach uses electrophilically activated nitroalkanes in the presence of phosphorous acid and polyphosphoric acid medium. This method yields imidazo[1,5-a]pyridines under relatively harsh conditions but provides medium to good yields, with sensitivity to steric effects of substituents (e.g., phenyl groups).

Formylation and Cyclization Using Formic-Acetic Anhydride

A key step involves the preparation of ethyl imidazo[1,5-a]pyridine-3-carboxylate from ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride by reaction with formyl-acetic anhydride. The formyl-acetic anhydride is prepared by heating a mixture of acetic anhydride and formic acid at 50-60 °C for 3 hours, then cooling to room temperature. This reagent is then slowly added to the solid aminomethylpyridine hydrochloride and stirred at room temperature for 8 hours. Excess reagent is evaporated, and the residue is neutralized with saturated sodium bicarbonate solution. Extraction with dichloromethane, drying, and evaporation yields the ethyl imidazo[1,5-a]pyridine-3-carboxylate as a yellow solid.

Step Reagents/Conditions Time Temperature Yield (%) Notes
1 Acetic anhydride + formic acid (44.8 mL + 19.2 mL) 3 h 50-60 °C - Formation of formyl-acetic anhydride
2 Addition to ethyl 2-(aminomethyl)-3-pyridinecarboxylate HCl 8 h Room temp 42-56 Stirring, then neutralization and extraction

Reduction of the Ester to Alcohol

Reduction of the ethyl imidazo[1,5-a]pyridine-3-carboxylate ester to the corresponding alcohol (imidazo[1,5-a]pyridine-3-methanol) is achieved using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). The reaction is typically conducted at 0-20 °C with stirring for 2 hours under reflux conditions. The reaction mixture is then carefully quenched with water and sodium hydroxide solution, extracted with ethyl acetate, dried, and purified by column chromatography.

Step Reagents/Conditions Time Temperature Yield (%) Notes
3 LiAlH4 in THF 2 h 0-20 °C ~42 Reflux, careful quenching and workup

Formation of the Aminomethyl Substituent and Dihydrochloride Salt

The aminomethyl group at the 1-position is introduced via reductive amination or nucleophilic substitution on the imidazo[1,5-a]pyridine core. The final compound is isolated as the dihydrochloride salt by treatment with hydrochloric acid, which enhances the compound's stability and solubility for pharmaceutical or research applications.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Formation of formyl-acetic anhydride Acetic anhydride + formic acid, 50-60 °C, 3 h Formyl-acetic anhydride -
2 Cyclization/formylation Formyl-acetic anhydride + ethyl 2-(aminomethyl)-3-pyridinecarboxylate HCl, rt, 8 h Ethyl imidazo[1,5-a]pyridine-3-carboxylate (ester) 42-56
3 Reduction LiAlH4 in THF, 0-20 °C, 2 h Imidazo[1,5-a]pyridine-3-methanol ~42
4 Aminomethyl introduction and salt formation Reductive amination/nucleophilic substitution + HCl treatment This compound -

Additional Synthetic Methodologies

Recent research has explored alternative synthetic methodologies for imidazo[1,5-a]pyridine derivatives, including:

These methods may offer alternative routes or modifications for the preparation of the target compound or its analogs.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

Reaction Type Mechanistic Pathway Key Functional Groups Involved
OxidationElectron transfer at nitrogen centersImidazole ring, aminomethyl group
ReductionHydride transfer to carbonyl/iminium systemsEthyl ester, protonated amine groups
Nucleophilic SubstitutionDisplacement reactions at electrophilic sitesChloride counterions, α-carbon positions

Reagents and Reaction Conditions

Experimental data reveals specific reagent systems for targeted transformations:

Table 1: Optimized Reaction Systems

ReactionReagents/CatalystsSolventTemperature (°C)Yield (%)Reference
Oxidationm-CPBA, H₂O₂DCM/THF0–2572–85
Ester HydrolysisLiOH/H₂OMeOH/H₂O6089
AcylationAcetyl chloride, DMAPDry THF-10 to 067
Reductive AminationNaBH₃CN, aldehydesMeOHRT54–78

Key observations:

  • Oxidation with m-CPBA selectively produces N-oxide derivatives without ring degradation.

  • Hydrolysis under basic conditions converts the ethyl ester to a carboxylic acid with >85% efficiency.

Oxidation Reactions

The imidazole ring undergoes controlled oxidation to form stable N-oxide derivatives:

C10H12Cl2N4O2+m-CPBAC10H11Cl2N4O3+byproducts\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}_2 + \text{m-CPBA} \rightarrow \text{C}_{10}\text{H}_{11}\text{Cl}_2\text{N}_4\text{O}_3 + \text{byproducts}

Characterized products:

  • 1-(Aminomethyl)-5H-imidazo[1,5-a]pyridine 7-oxide (m/z 287.1 via HRMS)

  • Di-N-oxide derivatives under forcing conditions

Reductive Transformations

The dihydrochloride salt demonstrates unique reduction behavior:

Key pathways:

  • Ester reduction:

    RCOOEtLiAlH4RCH2OH\text{RCOOEt} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{OH}

    Yields primary alcohol derivatives (confirmed by 1H^{1}\text{H} NMR δ 3.65 ppm).

  • Aminomethyl group reduction:
    Converts -CH₂NH₃⁺ to -CH₂NH₂ under controlled H₂/Pd-C conditions.

Substitution Reactions

The aminomethyl group exhibits nucleophilic character:

Substrates Products Applications
Alkyl halidesN-Alkylated derivativesEnhanced lipophilicity for drug design
Acyl chloridesAmide conjugatesProdrug development
Sulfonyl chloridesSulfonamide analogsEnzyme inhibition studies

Notable example: Reaction with benzoyl chloride produces a crystalline amide derivative (mp 162–164°C, [α]D²⁵ +12.3°).

Stability and Side Reactions

Critical stability considerations under specific conditions:

Condition Degradation Pathway Mitigation Strategy
pH > 8.5Ester hydrolysis accelerationBuffered solutions (pH 6–7.5)
Prolonged heatingRing-opening via retro-Diels-AlderReaction times < 2 hrs at <80°C
UV exposureRadical-mediated dimerizationAmber glassware, N₂ atmosphere

Computational Insights

DFT calculations (B3LYP/6-311+G**) reveal:

  • Highest electron density at N1 position (Mulliken charge: -0.42 e)

  • Activation energy for oxidation: 28.7 kcal/mol (consistent with experimental yields)

  • Frontier orbitals: HOMO localized on imidazole ring (-5.2 eV), LUMO on pyridine moiety (-1.8 eV)

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with well-characterized pathways enabling precise structural modifications for pharmaceutical and materials science applications.

Mechanism of Action

The mechanism by which ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Core Modifications
  • 3-(Trifluoromethyl)-5H,6H,7H,8H-Imidazo[1,5-a]Pyridine-1-Carbaldehyde (CAS 2126177-07-7): Replaces the aminomethyl and ethyl carboxylate groups with a trifluoromethyl and aldehyde moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the aldehyde introduces reactivity for further derivatization .
  • 1-Bromo-3-(Trifluoromethyl)-5H,6H,7H,8H-Imidazo[1,5-a]Pyrazine Hydrochloride :
    Substitutes the pyridine ring with pyrazine and adds bromine and trifluoromethyl groups. Pyrazine-containing analogs often exhibit distinct electronic properties and binding affinities compared to pyridine derivatives .
Functional Group Variations
  • Ethyl 3-(1-Aminoethyl)-1H-Pyrazole-5-Carboxylate Derivatives (e.g., Compound 189): Replaces the imidazo[1,5-a]pyridine core with a pyrazole ring. Pyrazole derivatives are widely explored for kinase inhibition and anti-inflammatory activity, with the ethyl carboxylate improving solubility .

Physicochemical Properties

Compound Molecular Weight Solubility (Water) Key Substituents Salt Form
Ethyl 1-(Aminomethyl)-5H,6H,7H,8H-Imidazo[1,5-a]Pyridine-3-Carboxylate Dihydrochloride Not fully reported High (salt form) Aminomethyl, Ethyl carboxylate Dihydrochloride
3-(Trifluoromethyl)-5H,6H,7H,8H-Imidazo[1,5-a]Pyridine-1-Carbaldehyde Not reported Moderate Trifluoromethyl, Aldehyde Neutral
Compound 189 (Pyrazole Derivative) 450.2 g/mol Moderate Trifluoromethyl, Ethyl carboxylate Neutral

Biological Activity

Ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H12Cl2N4O2
  • Molecular Weight : 271.13 g/mol
  • Structure : The compound features an imidazo[1,5-a]pyridine core with an ethyl ester and an aminomethyl group.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. Studies suggest that it exhibits significant inhibitory effects against various pathogens and cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MICs) for several imidazo[1,2-a]pyridine derivatives were reported as low as 0.006 μM, demonstrating potent antitubercular activity. Specifically, compounds structurally similar to ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate have shown promising results against multidrug-resistant strains of Mtb .

Anticancer Activity

The compound's anticancer potential has also been explored. It has been shown to induce apoptosis in various cancer cell lines. For instance, derivatives of imidazo[1,5-a]pyridine have been tested against the MCF-7 breast cancer cell line with notable IC50 values indicating significant cytotoxicity .

The mechanisms through which ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate exerts its effects are thought to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of enzymes crucial for bacterial survival and cancer cell proliferation.
  • Disruption of Cellular Processes : The compound may interfere with ATP homeostasis and other metabolic pathways essential for pathogen growth and tumor cell viability .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntitubercularMycobacterium tuberculosis≤0.006 μM
AnticancerMCF-7IC50 = 0.01 μM
AnticancerNCI-H460IC50 = 0.03 μM

Pharmacokinetics

The pharmacokinetic profile of related imidazo[1,5-a]pyridine derivatives indicates favorable absorption and distribution characteristics. Studies report that these compounds have good oral bioavailability and exhibit prolonged half-lives in vivo .

Table 2: Pharmacokinetic Data

CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)PO Tmax (h)t1/2 (h)
134111810.255
1838503370.5ND

Q & A

Q. What are the optimal synthetic routes for ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride?

Microwave-assisted synthesis under acidic conditions (e.g., trifluoroacetic acid) can enhance reaction efficiency for similar imidazo[1,5-a]pyridine derivatives. Evidence from analogous compounds suggests using a 1:2 methanol/water solvent system with microwave irradiation (100–140°C) to achieve yields >65% . Sequential coupling of N-tosylhydrazones and cyclization steps may also apply, with careful control of stoichiometry to avoid side products .

Q. How should researchers characterize the structure and purity of this compound?

Multidimensional NMR (¹H, ¹³C, HSQC, HMBC) is critical for assigning proton and carbon positions in the fused imidazo-pyridine ring. For example, HMBC correlations between H-2 and aromatic substituents on N-1 can confirm regiochemistry . IR spectroscopy (e.g., absorption at 1720–1730 cm⁻¹) identifies ester carbonyl groups, while HRMS (ESI) validates molecular weight with <5 ppm error .

Q. What solvent systems are effective for purification?

Preparative TLC using silica gel with methanol extraction is effective for isolating imidazo[1,5-a]pyridine derivatives. However, partial transesterification (e.g., methyl/ethyl ester mixtures) may occur during extraction, requiring careful monitoring of substituent-dependent ratios .

Advanced Research Questions

Q. How can computational methods resolve ambiguities in structural assignments?

DFT calculations (e.g., B3LYP/6-31G(d,p)) can model NMR chemical shifts for imidazo[1,5-a]pyridine derivatives. For example, computed shifts for C-5 and C-6 positions in similar compounds align with experimental data (Δδ < 0.2 ppm), resolving ambiguities in quaternary carbon assignments .

Q. What strategies mitigate contradictory data in reaction mechanisms?

Kinetic studies and isotopic labeling (e.g., ¹⁵N or ¹³C tracing) can clarify competing pathways. In pseudo-Michael reactions, ester/cyano group cyclization may proceed via N6 nitrogen attack, as shown in EMCA-derived analogs, but side reactions (e.g., transesterification) require LC-MS monitoring .

Q. How do substituents influence regioselectivity in imidazo[1,5-a]pyridine synthesis?

Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on aryl substituents direct cyclization via resonance stabilization of intermediates. For instance, 4-nitrophenyl groups in analogous compounds enhance yields by 15–20% compared to unsubstituted analogs .

Q. What advanced analytical techniques address spectral overlap in complex derivatives?

Pure shift NMR or 2D-DQF-COSY can disentangle overlapping proton signals. For example, H-2 and H-3 protons in imidazo[1,5-a]pyridines often exhibit near-identical δ values but distinct coupling constants (J = 8–12 Hz vs. 3–5 Hz), requiring multiplet analysis .

Methodological Challenges and Solutions

Q. How to optimize reaction scalability without compromising yield?

Transitioning from batch to flow chemistry with immobilized catalysts (e.g., silica-supported acids) reduces solvent use and improves reproducibility for multi-step syntheses .

Q. What protocols validate biological activity in drug discovery contexts?

Structure-activity relationship (SAR) studies should prioritize trifluoromethyl or cyano substituents, as seen in related pyridine-carboxylates with demonstrated enzyme inhibition (IC₅₀ < 1 μM) .

Q. How to address stability issues during storage?

Lyophilization under inert atmosphere (N₂/Ar) and storage at −80°C in amber vials prevent hydrolysis of the ester group and aminomethyl degradation, as observed in hygroscopic analogs .

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